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molecular formula C11H9ClN2O B8413921 5-(4-Aminophenoxy)-3-chloropyridine

5-(4-Aminophenoxy)-3-chloropyridine

Cat. No. B8413921
M. Wt: 220.65 g/mol
InChI Key: CWQRKGHVWXNTGF-UHFFFAOYSA-N
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Patent
US06200995B1

Procedure details

To a stirred solution of 5-(4-nitrophenoxy)-3-chloropyridine (219 mg, 0.873 mmol) in EtOH (4 mL) was added SnCl2 (730 mg, 3.24 mmol). The solution was refluxed for 1.25 hr and the solvent was removed by evaporation. The resulting crude solid was purified by chromatography (97.5:2.5 CH2Cl2:MeOH) to provide 187.7 mg (78% yield) of the title compound.
Name
5-(4-nitrophenoxy)-3-chloropyridine
Quantity
219 mg
Type
reactant
Reaction Step One
Name
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([O:8][C:9]2[CH:10]=[C:11]([Cl:15])[CH:12]=[N:13][CH:14]=2)=[CH:6][CH:5]=1)([O-])=O.Cl[Sn]Cl>CCO>[NH2:1][C:4]1[CH:17]=[CH:16][C:7]([O:8][C:9]2[CH:10]=[C:11]([Cl:15])[CH:12]=[N:13][CH:14]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
5-(4-nitrophenoxy)-3-chloropyridine
Quantity
219 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC=2C=C(C=NC2)Cl)C=C1
Name
Quantity
730 mg
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 1.25 hr
Duration
1.25 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The resulting crude solid was purified by chromatography (97.5:2.5 CH2Cl2:MeOH)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(OC=2C=C(C=NC2)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 187.7 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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